molecular formula C30H34N2O4 B10932068 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole

Cat. No.: B10932068
M. Wt: 486.6 g/mol
InChI Key: NKPYWNUXYJDMMO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl and dimethylbenzyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring, followed by the introduction of the dimethoxyphenyl and dimethylbenzyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-propyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-ethyl-1H-pyrazole stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-4-ethylpyrazole

InChI

InChI=1S/C30H34N2O4/c1-8-24-29(21-11-13-25(33-4)27(16-21)35-6)31-32(18-23-15-19(2)9-10-20(23)3)30(24)22-12-14-26(34-5)28(17-22)36-7/h9-17H,8,18H2,1-7H3

InChI Key

NKPYWNUXYJDMMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=C(C=CC(=C3)C)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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